Ethenyl dimethylborinate
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Overview
Description
Ethenyl dimethylborinate is an organoboron compound characterized by the presence of a vinyl group (ethenyl group) attached to a boron atom, which is further bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl dimethylborinate can be synthesized through several methods. One common approach involves the reaction of vinylboronic acid with dimethylborane. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the boron species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyl dimethylborinate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated boron-containing compounds.
Substitution: The vinyl group can participate in substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethenyl dimethylborinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts for various chemical processes.
Mechanism of Action
The mechanism by which ethenyl dimethylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as cross-coupling and polymerization. The vinyl group also contributes to the reactivity of the compound, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Vinylboronic Acid: Similar to ethenyl dimethylborinate but with a hydroxyl group instead of methyl groups.
Vinylborane: Contains a vinyl group attached to a boron atom without additional substituents.
Dimethylborane: Lacks the vinyl group and consists of a boron atom bonded to two methyl groups.
Uniqueness
This compound is unique due to the combination of the vinyl group and dimethylborane moiety, which imparts distinct reactivity and stability. This combination allows for versatile applications in synthesis and catalysis, distinguishing it from other boron-containing compounds.
Properties
CAS No. |
126423-87-8 |
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Molecular Formula |
C4H9BO |
Molecular Weight |
83.93 g/mol |
IUPAC Name |
ethenoxy(dimethyl)borane |
InChI |
InChI=1S/C4H9BO/c1-4-6-5(2)3/h4H,1H2,2-3H3 |
InChI Key |
KXNKBWDUNQYGKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)OC=C |
Origin of Product |
United States |
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